molecular formula C17H15FO3 B14408067 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one CAS No. 85524-82-9

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one

Katalognummer: B14408067
CAS-Nummer: 85524-82-9
Molekulargewicht: 286.30 g/mol
InChI-Schlüssel: IWGRDCRAWVVDPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on one phenyl ring and a fluorine atom on the other phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine, chlorine, or nitric acid.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-phenylprop-2-en-1-one: Lacks the fluorine atom on the phenyl ring.

    1-(4-Fluorophenyl)-2-phenylprop-2-en-1-one: Lacks the methoxy groups on the phenyl ring.

    1-(3,4-Dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both methoxy groups and a fluorine atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a lead compound for drug development and other applications.

Eigenschaften

CAS-Nummer

85524-82-9

Molekularformel

C17H15FO3

Molekulargewicht

286.30 g/mol

IUPAC-Name

1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15FO3/c1-11(12-4-7-14(18)8-5-12)17(19)13-6-9-15(20-2)16(10-13)21-3/h4-10H,1H2,2-3H3

InChI-Schlüssel

IWGRDCRAWVVDPF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)C(=C)C2=CC=C(C=C2)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.